molecular formula C19H18O8 B017286 Chrysosplenetin CAS No. 603-56-5

Chrysosplenetin

Cat. No. B017286
CAS RN: 603-56-5
M. Wt: 374.3 g/mol
InChI Key: NBVTYGIYKCPHQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Chrysosplenetin involves the acid-catalyzed isomerization of specific chalcone derivatives, followed by oxidation and demethylation steps to achieve the final compound. A study by Fukui, Matsumoto, and Tanaka (1969) outlines a detailed synthesis procedure that highlights the complexities and challenges in synthesizing Chrysosplenetin, demonstrating the need for precise conditions to achieve the desired product (Fukui, Matsumoto, & Tanaka, 1969).

Molecular Structure Analysis

Understanding the molecular structure of Chrysosplenetin is crucial for elucidating its biological and chemical properties. The compound's structure has been revised and confirmed through spectroscopic studies, with the corrected structure being 4′,5-dihydroxy-3,3′,6,7-tetramethoxyflavone. This structural elucidation allows for a deeper understanding of its interactions and activities at the molecular level (Fukui, Matsumoto, & Tanaka, 1969).

Chemical Reactions and Properties

Chrysosplenetin's chemical reactivity and properties are influenced by its structure, particularly the methoxy and hydroxyl groups. These functional groups play a critical role in its biological activities, including DNA interaction and topoisomerase inhibition. Şöhretoğlu et al. (2020) have explored its interactions with DNA and topoisomerases, providing insights into its potential mechanisms of action in a cellular context (Şöhretoğlu, Barut, Sarı, Özel, & Arroo, 2020).

Physical Properties Analysis

The physical properties of Chrysosplenetin, such as solubility and crystal structure, significantly affect its application and effectiveness. Research into the preparation and properties of Chrysin binary functional monomer molecularly imprinted polymers provides valuable insights into enhancing Chrysosplenetin's physical properties for better separation and enrichment from natural sources (Li, Li, Cheng, Wei, Wang, Huang, Wu, Liu, & Chen, 2022).

Chemical Properties Analysis

Chrysosplenetin's chemical properties, such as its antioxidant and anti-inflammatory activities, are central to its potential therapeutic applications. Studies have demonstrated its ability to modulate the activity of pro-inflammatory enzymes, which underscores the importance of its chemical properties in mediating biological effects (Cho, Yun, Park, Kong, Kim, Park, Lee, & Kim, 2004).

Scientific Research Applications

  • Genetic Resource Research : Chrysosplenetin is used in genetic resource investigation and protection research, particularly due to the decline in its wild resources (Huang et al., 2020).

  • Enhancing Anti-Malarial Efficacy : It augments rat plasma levels and the anti-malarial efficacy of artemisinin, potentially by interfering with P-glycoprotein (P-gp)-mediated efflux of the drug (Ma et al., 2016).

  • Resistance Reversal in Malaria Treatment : Chrysosplenetin could be a potential artemisinin-resistance reversal agent due to its P-gp inhibitory properties and its impact on breast cancer resistance protein (Bcrp) levels (Ma et al., 2017).

  • Cancer Research : It has been found to inhibit MCF-7 breast cancer cell proliferation, exhibiting dual topoisomerase I and II inhibitory properties (Şöhretoğlu et al., 2020).

  • Osteogenesis and Osteoblastogenesis : Chrysosplenetin improves osteoblastogenesis of bone marrow stromal cells and enhances osteogenesis in estrogen deficiency-induced bone loss, through the regulation of the Wnt/β-catenin pathway (Hong et al., 2019).

  • Anticonvulsant Properties : A related compound, Chrysin, has been shown to have anticonvulsant properties and can prevent tonic-clonic seizures in mice (Medina et al., 1990).

  • Anti-Inflammatory and Anti-Cancer Properties : Chrysin exhibits potent anti-inflammation, anti-cancer, and anti-oxidation properties (Woo et al., 2005).

  • Antiviral Activities : Chrysosplenetin shows strong anti-enterovirus 71 (EV71) activity, which is significant for the discovery of anti-EV71 drugs (Zhu et al., 2011).

  • Role in COVID-19 : It is identified as a potential natural remedy with anti-inflammatory, antiallergic, and COVID-19 protease inhibitory activities (Ebada et al., 2020).

  • Pharmacokinetics and Drug Development : A developed UPLC-MS/MS method for determining chrysosplenetin pharmacokinetics in rat plasma is essential for studying its role as a metabolic inhibitor of artemisinin (Chen et al., 2013).

Safety And Hazards

When handling Chrysosplenetin, one should avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7-trimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O8/c1-23-11-7-9(5-6-10(11)20)17-19(26-4)16(22)14-12(27-17)8-13(24-2)18(25-3)15(14)21/h5-8,20-21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVTYGIYKCPHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80975707
Record name Chrysosplenetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chrysosplenetin

CAS RN

603-56-5, 69234-29-3
Record name Chrysosplenetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chrysosplenetin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7-trimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069234293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chrysosplenetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHRYSOSPLENETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AA5Z8PMYE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
613
Citations
DK Patel - Pharmacological Research-Modern Chinese Medicine, 2022 - Elsevier
… Pharmacokinetic parameters of chrysosplenetin have been also studied in the present work. … of chrysosplenetin in the present work signified the therapeutic benefit of chrysosplenetin in …
Number of citations: 7 www.sciencedirect.com
G Hong, X He, Y Shen, X Chen… - … cell research & …, 2019 - stemcellres.biomedcentral.com
… set up to investigate the physiological efficiency of Chrysosplenetin on PO in vivo. The result … inhibited by Chrysosplenetin treatment. Our study has revealed that Chrysosplenetin may …
Number of citations: 32 stemcellres.biomedcentral.com
S Wei, H Ji, B Yang, L Ma, Z Bei, X Li, H Dang, X Yang… - Malaria Journal, 2015 - Springer
Background Artemisinin (ART) is an efficacious and safe anti-malarial drugs but has low oral bioavailability and auto-induction profiles during multiple dosing. The pharmacokinetic …
Number of citations: 27 link.springer.com
D Şöhretoğlu, B Barut, S Sari, A Özel, R Arroo - International Journal of …, 2020 - Elsevier
Chrysosplenetin is a methoxyflavone with reported anti-cancer effect. We tested its cytotoxic effect on the MCF-7 breast cancer cell line, and determined its effect on DNA intercalation …
Number of citations: 8 www.sciencedirect.com
L Ma, S Wei, B Yang, W Ma, X Wu, H Ji… - Pharmaceutical …, 2017 - Taylor & Francis
Full article: Chrysosplenetin inhibits artemisinin efflux in P-gp-over-expressing Caco-2 cells and reverses P-gp/MDR1 mRNA up-regulated expression induced by artemisinin in mouse …
Number of citations: 17 www.tandfonline.com
QC Zhu, Y Wang, YP Liu, RQ Zhang, X Li… - European journal of …, 2011 - Elsevier
… Chrysosplenetin and penduletin are two known flavonols that have been isolated from the … In this study, the anti-EV71 activity of chrysosplenetin and penduletin were determined in …
Number of citations: 78 www.sciencedirect.com
K Fukui, T Matsumoto, S Tanaka - Bulletin of the Chemical Society of …, 1969 - journal.csj.jp
… chrysosplenetin by a mixed melting point determination and by a comparison of the spectra. Finally, the structures of chrysosplenetin … The revised structure for chrysosplenetin has been …
Number of citations: 13 www.journal.csj.jp
M Repčák, V Švehlı́ková, J Imrich, K Pihlaja - Biochemical systematics and …, 1999 - Elsevier
… belonged to the chrysosplenetin chemotype. The distribution of chrysosplenetin and jaceidin … Changes of the #avonoid content in the chrysosplenetin and jaceidin chemotypes of both, …
Number of citations: 18 www.sciencedirect.com
W Ma, Y Zhang, Y Zhang, C Zhang, J Wang… - Revista Brasileira de …, 2017 - SciELO Brasil
… , chrysosplenetin might be a potential artemisinin-resistance reversal agent as a P-gp inhibitor. But it still remains unknown if chrysosplenetin … the impact of chrysosplenetin, per se or in …
Number of citations: 4 www.scielo.br
Y Zhao, J Cao, J Zhao, P Wei, R Wu, J Zhang… - … of Pharmaceutical and …, 2022 - Elsevier
… , 4 characteristic peaks, namely Riboflavin, 5,4′-dihydroxy-3,6,3′-trimethoxyflavin-7-O-β-D-glucoside, 5,7,3′-trihydroxy-6,4′,5′-trimethoxyflavone and Chrysosplenetin, were …
Number of citations: 5 www.sciencedirect.com

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